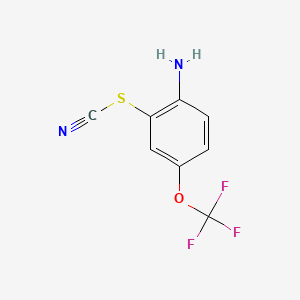
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3N2OS and its molecular weight is 234.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome[][1].
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve solvents like dimethylbenzene and protection under nitrogen atmosphere[][1].
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions[][1].
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pesticides[][1].
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties[][1].
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects[][1].
Industry: It is used in the production of agrochemicals and other industrial chemicals[][1].
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethoxy)phenyl Thiocyanate
- 2-Amino-5-(trifluoromethyl)phenyl Thiocyanate
Biologische Aktivität
2-Amino-5-(trifluoromethoxy)phenyl thiocyanate (CAS Number: 1391054-04-8) is a compound with significant potential in various fields, including medicinal chemistry and agrochemicals. Its unique molecular structure, characterized by the presence of trifluoromethoxy and thiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant research findings.
- Molecular Formula : C₈H₅F₃N₂OS
- Molecular Weight : 234.20 g/mol
- IUPAC Name : [2-amino-5-(trifluoromethoxy)phenyl] thiocyanate
- Canonical SMILES : C1=CC(=C(C=C1OC(F)(F)F)SC#N)N
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from recent studies:
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies suggest that the thiocyanate group may play a crucial role in its mechanism by forming reactive species that can damage cellular components.
Case Studies
-
Antitubercular Activity
A study focused on the synthesis of various thiocyanate derivatives demonstrated that certain analogs of this compound exhibited promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their ability to inhibit bacterial growth without significant cytotoxicity to human cells, highlighting their potential as new therapeutic agents for tuberculosis treatment . -
Antimicrobial Efficacy
In a comparative study, the efficacy of this compound was tested against standard antibiotics. The results indicated that this compound showed comparable or superior activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its potency and selectivity against different pathogens. Key points include:
Eigenschaften
IUPAC Name |
[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGZDLMVGKDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













